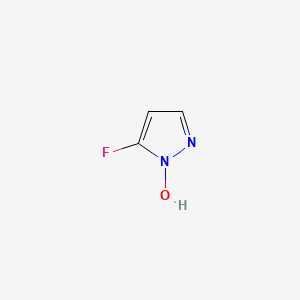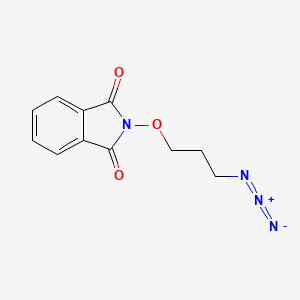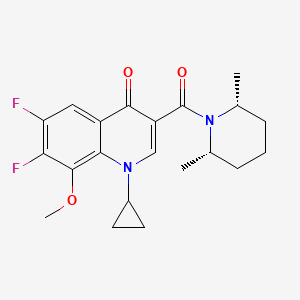![molecular formula C23H34O5 B12629636 (5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17’-acetil-11’-hidroxi-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-4,5,6,7,8,9,11,12,14,15,16,17-dodecahidro-2H-ciclopent[a]fenantreno]-1’-ona es una molécula orgánica compleja con una estructura spiro única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente involucra múltiples pasos, incluyendo la formación del anillo spiro[1,3-dioxolano] y la introducción de los grupos funcionales acetil e hidroxilo. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para asegurar que se logre la estereoquímica correcta.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos tienen como objetivo optimizar el rendimiento y la pureza al tiempo que minimizan el uso de reactivos peligrosos y reducen los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo acetil se puede reducir a un alcohol.
Sustitución: El anillo spiro[1,3-dioxolano] puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo acetil puede producir un alcohol.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura spiro y los grupos funcionales le permiten unirse a estos objetivos y modular su actividad. Las vías involucradas pueden incluir transducción de señales, regulación metabólica o expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
- (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17’-acetil-11’-hidroxi-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-4,5,6,7,8,9,11,12,14,15,16,17-dodecahidro-2H-ciclopent[a]fenantreno]-1’-ona
- (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17’-acetil-11’-hidroxi-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-4,5,6,7,8,9,11,12,14,15,16,17-dodecahidro-2H-ciclopent[a]fenantreno]-1’-ona
Singularidad
Este compuesto es único debido a su estereoquímica específica y la presencia del anillo spiro[1,3-dioxolano]
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one |
InChI |
InChI=1S/C23H34O5/c1-13(24)16-6-7-17-15-5-4-14-10-23(27-8-9-28-23)12-19(26)22(14,3)20(15)18(25)11-21(16,17)2/h14-18,20,25H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,20-,21-,22-/m1/s1 |
Clave InChI |
WFVNJFCMHPDSFZ-RDUKLKAISA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C(=O)CC5(C4)OCCO5)C)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(C(=O)CC5(C4)OCCO5)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)

![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)


![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)

![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
